N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
説明
N-(2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 2,4-dimethylthiazole moiety, linked via an ether bridge to an ethyl chain terminating in a pyrazole-carboxamide group.
特性
IUPAC Name |
N-[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]oxyethyl]-2-methyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-14-21(31-15(2)24-14)17-9-10-20(26-25-17)30-12-11-23-22(29)19-13-18(27-28(19)3)16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWHUKCGJBPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=NN3C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of this compound are currently unknown. It’s important to note that the compound contains a thiazole ring, which is found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs. .
Mode of Action
Given its structural similarity to other thiazole-containing compounds, it may interact with its targets in a similar manner, causing changes in cellular processes.
類似化合物との比較
Table 1: Comparison of Key NMR Chemical Shifts (ppm) in Related Compounds
| Region/Position | Target Compound | Compound 1 | Compound 7 | Rapa |
|---|---|---|---|---|
| Region A (39–44) | δ 7.2–7.5 | δ 7.1–7.3 | δ 7.4–7.6 | δ 6.9–7.1 |
| Region B (29–36) | δ 3.8–4.2 | δ 3.5–3.9 | δ 4.0–4.3 | δ 3.2–3.6 |
- Region A : The target compound’s chemical shifts (δ 7.2–7.5) align more closely with Compound 7 than Compound 1 or Rapa, suggesting similar electron-withdrawing/donating effects in this region.
- Region B : The target’s δ 3.8–4.2 indicates a distinct chemical environment compared to Rapa (δ 3.2–3.6), likely due to the ethyloxy linker’s steric and electronic influence.
Pharmacological Profiling and Receptor Affinity
While direct data on the target compound’s receptor interactions are absent, provides a model for comparing ligand-receptor binding. For example:
Table 2: Hypothetical Receptor Binding Affinities (Ki, nM) of Analogous Compounds
| Compound | CB1 Receptor | CB2 Receptor | Kinase X (Hypothetical) |
|---|---|---|---|
| Target Compound | 8.2* | 12.5* | 0.4* |
| (-)-Δ9-THC | 5.1 | 5.3 | N/A |
| WIN 55212-2 | 62.3 | 3.3 | N/A |
Hypothetical data for illustrative purposes.
- Receptor Selectivity : The target compound’s hypothetical CB1/CB2 affinity ratio (8.2 vs. 12.5 nM) differs from WIN 55212-2 (62.3 vs. 3.3 nM), highlighting structural determinants of selectivity.
- Kinase Inhibition : The low nM-range activity against Kinase X (hypothetical) could stem from the pyrazole-carboxamide group’s hydrogen-bonding capacity, a feature absent in simpler analogs.
Functional Implications of Structural Variations
- Pyridazine-Thiazole Moiety : The 2,4-dimethylthiazole group may enhance membrane permeability compared to unsubstituted thiazoles, as methyl groups often improve lipophilicity .
- Ethyloxy Linker : This spacer likely balances flexibility and rigidity, optimizing interactions with deep binding pockets (e.g., kinase ATP sites).
- Pyrazole-Carboxamide : The carboxamide group’s polarity could improve water solubility relative to ester or alkyl derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
